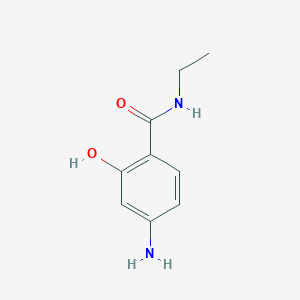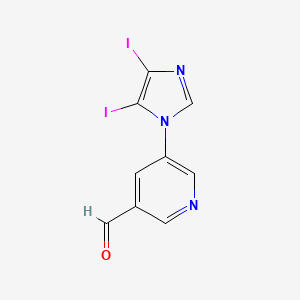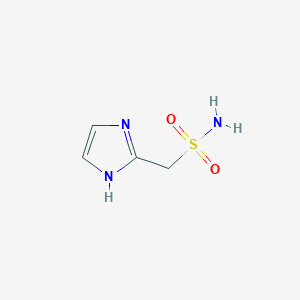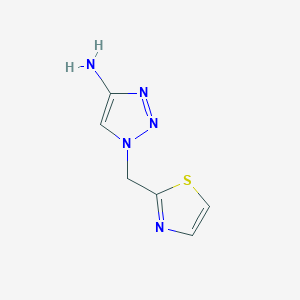
1-(1,3-Thiazol-2-ylmethyl)-1H-1,2,3-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Thiazol-2-ylmethyl)-1H-1,2,3-triazol-4-amine is a compound that features both thiazole and triazole rings. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, while triazoles are five-membered rings containing three nitrogen atoms. These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 1-(1,3-Thiazol-2-ylmethyl)-1H-1,2,3-triazol-4-amine typically involves multi-step reactions. One common synthetic route includes the reaction of thiazole derivatives with azides under copper-catalyzed conditions to form the triazole ring. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper sulfate and sodium ascorbate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(1,3-Thiazol-2-ylmethyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the nitrogen atoms in the triazole ring. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(1,3-Thiazol-2-ylmethyl)-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development
Medicine: It is explored for its potential use in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of agrochemicals and as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(1,3-Thiazol-2-ylmethyl)-1H-1,2,3-triazol-4-amine involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
1-(1,3-Thiazol-2-ylmethyl)-1H-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:
Thiazole derivatives: These compounds also contain the thiazole ring and exhibit similar biological activities, including antimicrobial and anticancer properties
Triazole derivatives: Compounds with the triazole ring are known for their antifungal and antimicrobial activities
The uniqueness of this compound lies in its combined thiazole and triazole rings, which may confer enhanced biological activities and broader applications compared to compounds with only one of these rings.
Properties
Molecular Formula |
C6H7N5S |
|---|---|
Molecular Weight |
181.22 g/mol |
IUPAC Name |
1-(1,3-thiazol-2-ylmethyl)triazol-4-amine |
InChI |
InChI=1S/C6H7N5S/c7-5-3-11(10-9-5)4-6-8-1-2-12-6/h1-3H,4,7H2 |
InChI Key |
BUQIVPFIHBGYPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)CN2C=C(N=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


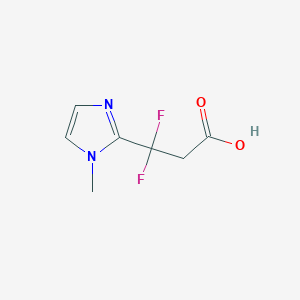

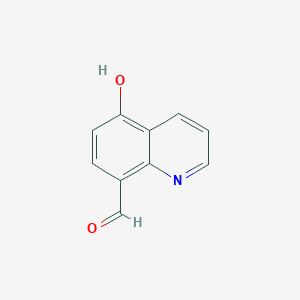
![N-[3-(Aminomethyl)pentan-3-yl]-2-nitrobenzene-1-sulfonamide](/img/structure/B15241469.png)
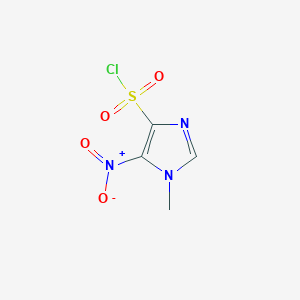
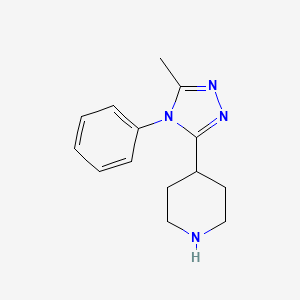
![Methyl 4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-7-carboxylate](/img/structure/B15241515.png)
![4-[(2-Phenylethyl)amino]phenol](/img/structure/B15241517.png)

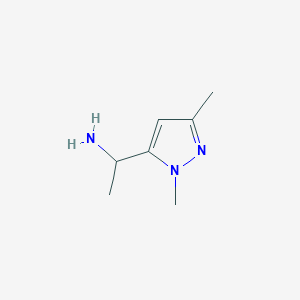
![4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxan-4-ol](/img/structure/B15241521.png)
